molecular formula C15H26O5 B14696609 Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester CAS No. 34706-56-4

Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester

Cat. No.: B14696609
CAS No.: 34706-56-4
M. Wt: 286.36 g/mol
InChI Key: CLYNXOQGMQHJSK-UHFFFAOYSA-N
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Description

Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester is a chemical compound with the molecular formula C15H26O5. It is known for its unique structure, which includes an oxirane (epoxide) ring and ester functional groups. This compound is used in various scientific and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of diethyl malonate with an epoxide-containing alcohol under acidic or basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize catalysts to enhance reaction rates and yields. The use of continuous flow reactors and optimized reaction conditions ensures efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or epoxide sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the ester or epoxide groups under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and diols.

    Substitution: Amides, thioesters, and other substituted derivatives.

Scientific Research Applications

Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester involves its reactivity with various biological and chemical targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules. The ester groups can be hydrolyzed to release active carboxylic acids, which further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, lacking the oxirane ring.

    Ethyl acetoacetate: Contains a keto group instead of an oxirane ring.

    Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.

Uniqueness

Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester is unique due to the presence of both an oxirane ring and ester groups, which confer distinct reactivity and versatility compared to other similar compounds. This combination of functional groups allows for a broader range of chemical transformations and applications.

Properties

CAS No.

34706-56-4

Molecular Formula

C15H26O5

Molecular Weight

286.36 g/mol

IUPAC Name

diethyl 2-(oxiran-2-ylmethyl)-2-pentylpropanedioate

InChI

InChI=1S/C15H26O5/c1-4-7-8-9-15(10-12-11-20-12,13(16)18-5-2)14(17)19-6-3/h12H,4-11H2,1-3H3

InChI Key

CLYNXOQGMQHJSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC1CO1)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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